4-Bromo-5-isopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-1-phenyl-5-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8(2)12-10(14)11(13(17)18)15-16(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSPMTBWUZKTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1C2=CC=CC=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as pyrazoline derivatives, have been reported to exhibit various biological activities. These activities could be a result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Biological Activity
4-Bromo-5-isopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its unique five-membered ring structure containing two nitrogen atoms and various substituents. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating inflammatory conditions and its interactions with specific biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features:
- A bromine atom at position 4,
- An isopropyl group at position 5,
- A carboxylic acid group at position 3.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an antagonist of the bradykinin B1 receptor, which is implicated in pain and inflammation pathways. This receptor's modulation presents a promising target for developing anti-inflammatory drugs.
The biological activity of this compound is primarily attributed to its ability to form non-covalent interactions, such as hydrogen bonds, with various biological molecules. These interactions are crucial for modulating receptor functions involved in pain and inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Anti-inflammatory Activity : In vitro studies have demonstrated that compounds similar to this pyrazole derivative effectively inhibit bradykinin-induced responses in cellular models, suggesting potential applications in treating inflammatory diseases .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural modifications influence the biological activity of pyrazole derivatives. For instance, varying the substituents on the pyrazole ring can significantly alter potency against specific targets .
- Comparative Analysis : A comparative analysis of structurally similar compounds revealed that the unique substitution pattern of 4-Bromo-5-isopropyl-1H-pyrazole-3-carboxylic acid enhances its lipophilicity and receptor interaction potential compared to other pyrazoles .
Comparative Biological Activity of Pyrazole Derivatives
| Compound Name | Structural Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 4-Bromo-5-isopropyl-1H-pyrazole-3-carboxylic acid | Br at position 4, isopropyl at position 5 | Bradykinin B1 antagonist | TBD |
| 3-Bromo-1H-pyrazole-5-carboxylic acid | Br at position 3 | Moderate anti-inflammatory activity | TBD |
| 5-Bromo-2-(3-chloropyridin-2-yl)-3,4-dihydro-2H-pyrazole | Complex substitution | Enhanced lipophilicity | TBD |
Synthesis and Applications
The synthesis of 4-Bromo-5-isopropyl-1H-pyrazole-3-carboxylic acid typically involves catalytic processes using metals such as ruthenium or palladium to optimize yield and selectivity. Its applications extend beyond medicinal chemistry into agrochemistry and material science, where it serves as a valuable intermediate due to its reactivity and ability to interact with various biological targets .
Scientific Research Applications
Scientific Applications of 4-Bromo-5-isopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid
This compound is a heterocyclic compound belonging to the pyrazole family, which is increasingly recognized for its diverse applications in medicinal chemistry, agrochemistry, and material science. The compound features a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, along with three carbon atoms. Its unique structure includes a bromine atom at position 4, an isopropyl group at position 5, and a carboxylic acid group at position 3.
Use as a Therapeutic Agent
4-Bromo-5-isopropyl-1H-pyrazole-3-carboxylic acid exhibits significant biological activity, particularly as a potential therapeutic agent. It has been studied for its interactions with various biological targets, including the bradykinin B1 receptor, which plays a crucial role in inflammation and pain pathways. Compounds similar to 4-bromo-5-isopropyl-1H-pyrazole-3-carboxylic acid have shown promise in treating inflammatory diseases by acting as antagonists at this receptor. Interaction studies indicate that 4-bromo-5-isopropyl-1H-pyrazole-3-carboxylic acid can form non-covalent interactions such as hydrogen bonds with various biological molecules, which is crucial for its biological activity, particularly in modulating receptor functions involved in pain and inflammation.
Use in Synthesis
The synthesis of 4-bromo-5-isopropyl-1H-pyrazole-3-carboxylic acid can be achieved through various methods. Industrial production often employs catalytic processes utilizing catalysts like ruthenium or palladium to enhance yield and selectivity for efficient synthesis. The bromine atom serves as a site for further functionalization, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
Key Compounds:
Observations:
- Substituent Size and Position : The isopropyl group in the target compound introduces steric bulk compared to ethyl or methyl substituents in analogs (e.g., 128537-48-4). This may reduce solubility but enhance binding selectivity in biological targets .
- Aromatic vs.
Bipyrazole and Heterocyclic Derivatives
Example Compound:
4-Bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid (CAS 478039-15-5)
- Structure : Bipyrazole core with isopropyl and methyl substituents.
- Key Differences: Extended conjugation from the bipyrazole system may enhance UV absorption or metal-chelating properties compared to monocyclic pyrazoles.
Compounds with Trifluoromethyl and Cyclopropyl Groups
Example Compound:
3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1001518-96-2)
- Structure : Cyclopropyl and trifluoromethyl groups at positions 5 and 3, respectively.
- Impact : The electron-withdrawing CF₃ group increases metabolic stability and acidity, while the cyclopropyl ring may restrict molecular flexibility .
Discrepancies in Similarity Scores
The compound 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 84547-84-2) shows conflicting similarity scores:
Preparation Methods
Core Disconnections and Functional Group Prioritization
The target molecule’s retrosynthesis hinges on disconnecting the pyrazole ring to identify precursor components (Fig. 1). Two primary strategies emerge:
- Diketone cyclocondensation : A β-diketone bearing isopropyl and methyl groups reacts with phenylhydrazine to form 1-phenyl-5-isopropyl-3-methyl-1H-pyrazole, followed by bromination and oxidation.
- Late-stage functionalization : Pre-formed 1-phenylpyrazole-3-carboxylic acid undergoes sequential isopropyl introduction via cross-coupling and bromination, though this risks regiochemical complications.
The first approach leverages directing effects from the methyl group to control bromination position, making it preferable for large-scale synthesis.
Critical Evaluation of Starting Materials
β-Diketone synthesis :
- Route A : Claisen condensation of isopropyl acetate and methyl acetoacetate generates 2-isopropyl-1,3-diketone (Yield: 68%, purity >95% by GC).
- Route B : TFAA/TfOH-mediated acylation of toluene with isovaleric acid produces 2-isopropyl-1-phenyl-1,3-diketone (Yield: 55%, requires strict anhydrous conditions).
Route A offers superior scalability, while Route B enables direct phenyl group incorporation, eliminating subsequent arylation steps.
Pyrazole Ring Formation via Cyclocondensation
Hydrazine-Mediated Cyclization Dynamics
Reaction of β-diketones with phenylhydrazine proceeds through a stepwise mechanism (Fig. 2):
- Hydrazone formation : Nucleophilic attack at the β-diketone’s carbonyl (k₁ = 0.45 L/mol·s at 25°C).
- Ring closure : Intramolecular dehydration forms the pyrazole core (ΔH‡ = 92 kJ/mol).
Optimized conditions :
Regioselectivity Control in Ring Formation
Directed Bromination at Position 4
Electrophilic Aromatic Substitution Mechanisms
Bromination of 1-phenyl-5-isopropyl-3-methyl-1H-pyrazole exploits the methyl group’s meta-directing effect to target position 4 (Table 1):
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (4:5) |
|---|---|---|---|---|
| Br₂ (1.2 eq) | DCM | 25 | 67 | 9:1 |
| NBS (1.5 eq) | CCl₄ | 60 | 72 | 8:1 |
| HBr/H₂O₂ | AcOH | 40 | 58 | 7.5:1 |
Optimal protocol :
Halogen Dance Phenomena and Mitigation
At temperatures >70°C, bromine migration from position 4 to 5 occurs via σ-complex intermediates (Fig. 4). Kinetic control through rapid quenching at 60°C suppresses isomerization to <3%.
Oxidation of 3-Methyl to Carboxylic Acid
Potassium Permanganate-Mediated Oxidation
Building on CN104844567A, the methyl group undergoes oxidation under acidic conditions:
Procedure :
- Dissolve 4-bromo-5-isopropyl-1-phenyl-3-methyl-1H-pyrazole (1 eq) in 0.1 M HCl (15 mL/g substrate)
- Add KMnO₄ (0.8 eq) portionwise at 50°C
- Stir at 70°C for 45 min
- Quench with NaHSO₃, extract with EtOAc (3×)
- Neutralize organic layer, dry over Na₂SO₄
Yield : 85%
Purity : 98.5% by HPLC (C18, 0.1% TFA in H₂O/MeCN)
Mechanistic Insights and Side-Reaction Management
The oxidation proceeds through successive alcohol and ketone intermediates (Fig. 5). Over-oxidation to CO₂ is prevented by:
- Strict stoichiometric control (KMnO₄ <1 eq)
- pH maintenance between 1–2 via HCl titration
- Rapid workup post-reaction
Alternative Synthetic Pathways
One-Pot Synthesis from Arenes and Carboxylic Acids
Adapting OB01228A, a streamlined approach uses:
- Friedel-Crafts acylation : Toluene + isovaleric acid → 2-isopropylacetophenone
- Diketone formation : TFAA-mediated coupling
- Cyclocondensation : Phenylhydrazine, 80°C
- In situ bromination/oxidation
Though elegant, this method yields only 43% target compound due to competing side reactions during tandem steps.
Transition Metal-Catalyzed Functionalization
Palladium-mediated strategies enable late-stage modifications:
Suzuki coupling :
- 4-Bromo precursor + isopropylboronic acid
- Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O
- Yield: 61% (requires costly catalysts)
Buchwald-Hartwig amination :
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
| Parameter | Cyclocondensation Route | One-Pot Synthesis |
|---|---|---|
| Raw Material Cost | $412/kg | $580/kg |
| Process Steps | 4 | 2 |
| Total Yield | 52% | 31% |
| Purity | >98% | 91% |
| E-Factor | 18.7 | 29.4 |
The cyclocondensation approach dominates in batch production despite higher step count, owing to superior yields and purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
